Galidesivir hydrochloride

Overview

Description

Mechanism of Action

Target of Action

Galidesivir hydrochloride primarily targets the RNA-directed RNA polymerase L of the Zaire ebolavirus . This enzyme is crucial for the replication of the virus, making it a key target for antiviral drugs.

Mode of Action

Galidesivir works by binding to the viral RNA polymerase at the site where the natural nucleotide would bind . This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of the viral RNA polymerase activity results in the premature termination of the elongating RNA strand .

Biochemical Pathways

Galidesivir is an adenosine analogue that displays broad-spectrum antiviral activity against various negative- and positive-sense RNA viruses . This includes coronaviruses, filoviruses, and arenaviruses . The compound interferes with the replication process of these viruses by disrupting the activity of their RNA polymerase .

Result of Action

In animal studies, Galidesivir has been effective in increasing the survival rates from infections caused by various pathogens, including Ebola, Marburg, Yellow Fever, and Zika viruses . It has also shown efficacy against Zika virus in a mouse model . In vitro, it has displayed broad-spectrum antiviral activity against various RNA viruses .

Biochemical Analysis

Cellular Effects

The cellular effects of Galidesivir hydrochloride are also under investigation. Preliminary studies suggest that it may influence cell function by interfering with viral replication processes. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of This compound As an adenosine analogue, it is likely to exert its effects at the molecular level by binding to viral enzymes and inhibiting their activity, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

The temporal effects of This compound Studies are being conducted to determine its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving This compound Studies are being conducted to identify any enzymes or cofactors it interacts with, and to determine any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of This compound This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound and any effects on its activity or function are being studied. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BCX 4430 hydrochloride involves several key steps:

Addition of Lithiated 9-Deazapurine Derivative: The lithiated 9-deazapurine derivative is added to the stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton.

Copper-Catalyzed Ullmann-Type Amination: This step installs the amino group on the heterocyclic moiety of BCX 4430.

Industrial Production Methods: The industrial production of BCX 4430 hydrochloride follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: BCX 4430 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the compound’s structure.

Substitution: Various substitution reactions can occur, altering the functional groups attached to the core structure.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.

Scientific Research Applications

BCX 4430 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in antiviral research and drug development.

Biology: The compound is studied for its effects on viral replication and its potential as a broad-spectrum antiviral agent.

Comparison with Similar Compounds

Remdesivir: Another adenosine analog with a similar mechanism of action.

Favipiravir: A pyrazinecarboxamide derivative that inhibits viral RNA polymerase.

Ribavirin: A guanosine analog with broad-spectrum antiviral activity.

Uniqueness of BCX 4430 Hydrochloride: BCX 4430 hydrochloride is unique due to its broad-spectrum activity against multiple RNA viruses and its favorable safety profile in preclinical studies. Unlike some other antiviral agents, it has shown efficacy against a wide range of viral pathogens with minimal cytotoxicity.

Properties

IUPAC Name |

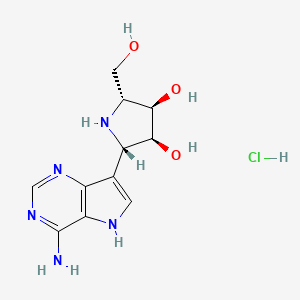

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCHVYNGFMEGIG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028039 | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222631-44-9 | |

| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BCX-4430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALIDESIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BCX-4430 against Ebola virus?

A1: BCX-4430 is an adenosine analogue that acts as a transition state analogue enzyme inhibitor. [] Specifically, it targets viral RNA polymerase, inhibiting the enzyme necessary for viral replication. [] This effectively halts the virus's ability to multiply within infected cells. []

Q2: Are there any other viruses that BCX-4430 has shown activity against?

A2: While primarily explored for Ebola virus disease, BCX-4430 belongs to the Immucillin class of nucleoside analogues, which demonstrate inhibitory activity against various nucleosidase and nucleoside phosphorylase enzymes. [] This broader activity profile suggests potential applications against other viral targets.

Q3: What are the key structural features of BCX-4430?

A3: BCX-4430 is an azanucleoside, meaning the furanose ring commonly found in nucleosides is replaced with a functionalized pyrrolidine ring. [] It belongs to a class called "homoazanucleosides" due to a methylene linker connecting the pyrrolidine ring and the nucleobase, in this case, adenine. [] The specific arrangement of these features is crucial for its interaction with the target enzyme and its antiviral activity. []

Q4: Has the synthesis of BCX-4430 been optimized for large-scale production?

A4: Yes, researchers have developed a practical synthesis route for BCX-4430. [] This optimized process utilizes readily available starting materials and features efficient steps like a copper-catalyzed Ullmann-type amination for introducing the critical amino group. [] These advancements are essential for potential large-scale production and drug development.

Q5: What are the current limitations and future research directions for BCX-4430?

A5: While BCX-4430 shows promise, further research is needed to fully characterize its pharmacokinetic properties, long-term safety profile, and in vivo efficacy against Ebola virus in different animal models. [, ] Additionally, exploring its activity against other emerging viruses and investigating potential resistance mechanisms are critical areas for future research. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)